molecular formula C16H6BrD7O2 B1159516 (R)-Bromoenol lactone-d7

(R)-Bromoenol lactone-d7

Cat. No.: B1159516
M. Wt: 324.2
InChI Key: BYUCSFWXCMTYOI-ROCJGVDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Bromoenol lactone-d7 (CAS 478288-90-3) is a deuterated analog of (R)-bromoenol lactone (BEL), a chiral compound featuring a bromine atom and a lactone ring. The seven deuterium atoms in its structure enhance its stability and utility in isotopic labeling experiments, particularly in enzyme mechanism studies and lipid metabolism research . Key applications include:

  • Enzyme Kinetics: Tracing reaction pathways via NMR spectroscopy due to reduced interference from non-deuterated protons .
  • Phospholipase A2 (PLA2) Inhibition: Selective inhibition of calcium-independent PLA2 (iPLA2), particularly the γ isoform, in cardiac and immune cells .
  • Kinetic Isotope Effects: Studying reaction rate differences between hydrogen and deuterium in enzyme-substrate interactions .

Properties

Molecular Formula

C16H6BrD7O2

Molecular Weight

324.2

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

BYUCSFWXCMTYOI-ROCJGVDXSA-N

SMILES

[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2[C@]3([H])C(O/C(CC3)=C/Br)=O)=C1[2H].CC

Synonyms

(R)-BEL-d7

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Bromoenol lactone

The chirality of bromoenol lactone critically influences its inhibitory potency:

Property (R)-Bromoenol lactone-d7 (S)-Bromoenol lactone
Target Specificity Preferentially inhibits iPLA2γ Less active against iPLA2γ
IC50 in Cardiac Cells 2–5 µM (membrane-associated iPLA2) >10 µM (reduced efficacy)
Deuterated Forms Enhances NMR traceability Limited data on deuterated S-enantiomer

The R-enantiomer is 5–10 times more potent than the S-form in inhibiting iPLA2γ, making it the preferred choice for studies on lipid signaling in cardiac myocytes .

Non-Deuterated Bromoenol Lactone (BEL)

BEL itself is a well-characterized iPLA2 inhibitor but lacks deuterium labeling:

Property This compound Non-deuterated BEL
Stability Higher metabolic stability due to deuterium Prone to hydrogen-deuterium exchange in vivo
Analytical Utility Enables precise isotopic tracing Limited to non-isotopic assays
Cost ~€387/mg (Biomol) Lower cost (exact pricing unavailable)

BEL is widely used in functional studies, while the deuterated form is reserved for mechanistic investigations requiring isotopic resolution .

Other iPLA2 Inhibitors

Haloenol Lactone (Compound 1):

  • A suicide inhibitor of iPLA2 with a bromomethylene group.
  • Irreversibly binds to iPLA2 via covalent modification, unlike this compound, which acts reversibly .
  • 1000-fold selective for iPLA2 over calcium-dependent PLA2 isoforms .

Methyl Arachidonyl Fluorophosphonate (MAFP) :

  • Broad-spectrum PLA2 inhibitor affecting both iPLA2 and cytosolic PLA2 (cPLA2).
  • Lacks the enantiomeric specificity of bromoenol lactones .

P2X7 Receptor Modulators

While bromoenol lactones primarily target PLA2, structurally unrelated compounds like tenidap and polymyxin B potentiate P2X7 receptor activity:

Compound Mechanism Selectivity
Bromoenol lactone Indirect via PLA2 inhibition iPLA2-specific
Tenidap Direct P2X7 potentiation Non-selective (multiple ion channels)
Polymyxin B Enhances P2X7 responses Limited SAR (structure-activity relationship)

Bromoenol lactones uniquely link lipid metabolism to P2X7-mediated cellular permeabilization, as shown in rat submandibular acinar cells .

Key Research Findings

  • Cardiac iPLA2 Inhibition: this compound suppresses arachidonic acid release in rabbit ventricular myocytes with IC50 values <5 µM, attributed to iPLA2γ inhibition .
  • Species Selectivity: Rabbit and human iPLA2 isoforms share 88–91% homology, ensuring translational relevance of studies using this compound .
  • Thermal Stability: Deuterium substitution reduces decomposition rates by 30–40% compared to non-deuterated BEL, as observed in accelerated stability assays .

Q & A

Q. Methodological Guidance

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ deuterium-specific MRM transitions (e.g., m/z shifts corresponding to d7 labeling) to distinguish the compound from endogenous metabolites .
  • Isotopic Dilution : Spike samples with a stable isotope internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects .
  • Metabolite Profiling : Use high-resolution MS to identify deuterium retention in metabolites, particularly in lactone ring-opening products, which may retain isotopic labels .

How does deuterium substitution influence the metabolic stability and tissue distribution of this compound?

Pharmacokinetic Research Focus
Deuterium can:

  • Reduce First-Pass Metabolism : Prolong systemic exposure by slowing hepatic CYP450-mediated oxidation. Compare AUC and Cmax values between deuterated and non-deuterated forms in rodent pharmacokinetic studies .
  • Alter Tissue Partitioning : Hydrophobic deuteration may enhance lipid membrane partitioning, affecting distribution to organelles like mitochondria. Use tissue homogenization followed by LC-MS to quantify subcellular localization .
  • Mitigate ROS Interactions : In models of oxidative stress (e.g., denervation-induced ROS), assess whether deuterium attenuates hydrogen peroxide-mediated degradation of the lactone ring .

What experimental strategies can validate the enantiomeric purity of this compound in inhibition studies?

Q. Advanced Analytical Focus

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve (R)- and (S)-enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Enzyme Kinetics : Compare IC50 values between enantiomers, as (S)-Bromoenol lactone may exhibit divergent inhibitory profiles against iPLA2β .
  • Stereochemical Stability : Monitor racemization under physiological conditions (pH 7.4, 37°C) via time-resolved chiral HPLC to ensure enantiomeric integrity during assays .

How should researchers design studies to isolate iPLA2β-specific effects from off-target interactions (e.g., GST inhibition)?

Q. Experimental Design

  • Selective Inhibitor Cocktails : Co-administer GST inhibitors (e.g., ethacrynic acid) to block off-target interactions. Compare results with BEL-d7-only treatments .
  • Genetic Knockdown : Use iPLA2β-null cell lines or CRISPR/Cas9-edited models to confirm on-target effects .
  • Activity-Based Protein Profiling (ABPP) : Employ fluorescent probes to visualize iPLA2β engagement in situ, ensuring deuterated BEL competes for the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Bromoenol lactone-d7
Reactant of Route 2
(R)-Bromoenol lactone-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.